![molecular formula C18H19NO6 B5138986 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde, also known as MNB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. MNB is a derivative of benzaldehyde, a compound commonly used in the fragrance industry. The addition of the 2-nitrophenoxy and butoxy groups to the benzaldehyde structure results in a compound with unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde in cancer cells involves several pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase. This compound also induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. In addition, this compound induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have potent anticancer activity, making it a promising candidate for further study. However, this compound has limitations as well. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde. In medicinal chemistry, further studies are needed to fully understand the mechanisms of action of this compound and its potential as an anticancer agent. In materials science, this compound could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to understand the potential effects of this compound on aquatic ecosystems and other environmental systems. Overall, this compound is a promising compound with potential applications in several fields of scientific research.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde involves several steps. The starting material is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 4-(2-nitrophenoxy)butanol in the presence of a catalyst to form the desired product. The synthesis method has been optimized to improve yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has potential applications in several fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. In environmental science, this compound has been studied for its potential as a pollutant and its effects on aquatic ecosystems.
Propiedades
IUPAC Name |
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)8-9-17(18)25-11-5-4-10-24-16-7-3-2-6-15(16)19(21)22/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRJGQKJIBJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)
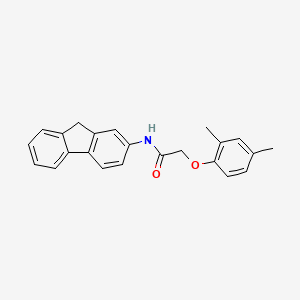
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
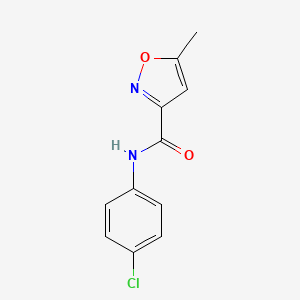
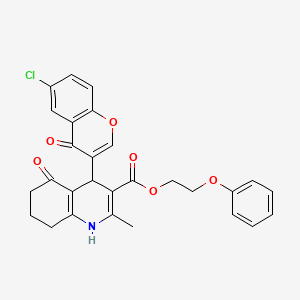
![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
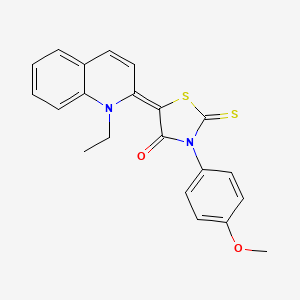
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
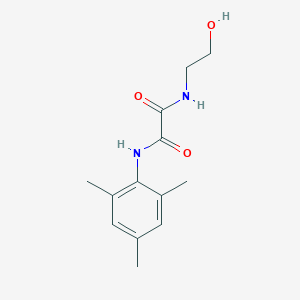
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)

